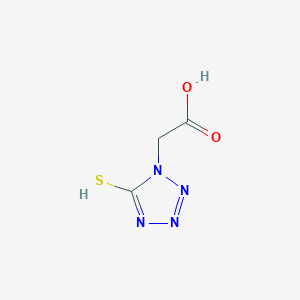
2-(5-sulfanyltetrazol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “2-(5-sulfanyltetrazol-1-yl)acetic acid” is a chemical entity with various applications in scientific research and industry. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in multiple fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-sulfanyltetrazol-1-yl)acetic acid involves several steps, including the use of specific reagents and reaction conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters. The industrial production methods aim to maximize efficiency and minimize waste, ensuring a cost-effective and environmentally friendly process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-sulfanyltetrazol-1-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: In substitution reactions, one or more atoms in the compound are replaced by other atoms or groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions result in substituted compounds with different functional groups.
Applications De Recherche Scientifique
2-(5-sulfanyltetrazol-1-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential medicinal properties, including its use in drug development and treatment of diseases.
Industry: this compound is used in industrial processes, such as the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(5-sulfanyltetrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The pathways involved in the mechanism of action include various biochemical and cellular processes, which are influenced by the presence of this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(5-sulfanyltetrazol-1-yl)acetic acid include other chemical entities with comparable structures and properties. These compounds may share similar reactivity and applications but differ in specific chemical characteristics.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and reactivity, which distinguish it from other similar compounds. Its unique properties make it a valuable compound for various scientific and industrial applications.
Conclusion
This compound is a versatile compound with significant importance in scientific research and industry Its unique chemical properties and reactivity make it a valuable tool for various applications, including chemistry, biology, medicine, and industrial processes
Propriétés
IUPAC Name |
2-(5-sulfanyltetrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2S/c8-2(9)1-7-3(10)4-5-6-7/h1H2,(H,8,9)(H,4,6,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTQEHLQKASWQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=NN=N1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)N1C(=NN=N1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

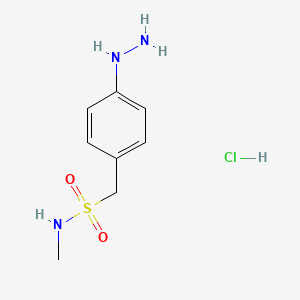
![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride](/img/structure/B7819122.png)
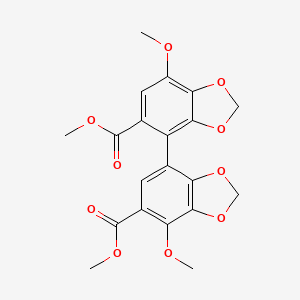
![2-Amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid](/img/structure/B7819132.png)
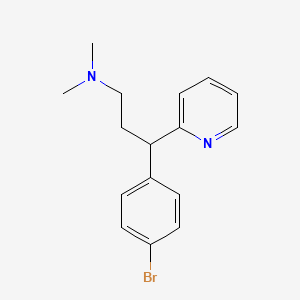

![2-(4-{2-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]ETHENYL}PHENYL)-5-METHYL-1,3-BENZOXAZOLE](/img/structure/B7819153.png)
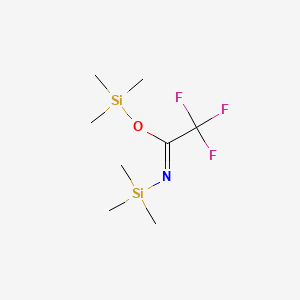
![(6R,7R)-7-azaniumyl-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7819169.png)
![sodium;(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B7819177.png)
![sodium;(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B7819179.png)
![2,3-bis[(4-methoxybenzoyl)oxy]butanedioic Acid](/img/structure/B7819191.png)
![(2R)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B7819195.png)
